

# Enalapril Method Validation Using Design of Experiments (DOE): Application Notes and Protocols

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## Compound Focus: Enalapril Maleate

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## Introduction

**Angiotensin-converting enzyme (ACE)** inhibitors like **Enalapril Maleate** are critical in managing hypertension and heart failure. Ensuring their quality, safety, and efficacy necessitates robust, precise, and environmentally sustainable analytical methods. This application note outlines a systematic **Quality by Design (QbD)** approach for developing and validating analytical methods for Enalapril. The protocols demonstrate the application of **Design of Experiments (DOE)** to optimize methods for spectrofluorimetric and HPLC-UV analysis, providing researchers with validated, ready-to-use procedures for pharmaceutical and bioanalytical testing [1] [2].

## Experimental Design and Optimization

The principle of QbD was applied to method development, where Critical Method Parameters (CMPs) were identified and systematically optimized against Critical Method Attributes (CMAs) using a **Central Composite Design (CCD)** [1].

- **Defined Critical Method Attributes (CMAs):** The primary responses for optimization were **fluorescence intensity** (for the spectrofluorimetric method) and **chromatographic peak**

parameters (for the HPLC-UV method).

- **Selected Critical Method Parameters (CMPs):** Through initial risk assessment and screening, key factors were chosen for optimization.
- **Design of Experiments (DOE):** A **Central Composite Design (CCD)** was employed for both methods to explore the factor space, model the relationship between parameters and responses, and locate the optimum conditions efficiently.

The following table summarizes the factors and levels used in the CCD for the spectrofluorimetric method.

Table 1: Central Composite Design (CCD) Parameters for Spectrofluorimetric Method Optimization [1]

Factor	Parameter	Low Level	High Level	Units
X <sub>1</sub>	pH	2.5	4.5	-
X <sub>2</sub>	Buffer Volume	0.5	1.5	mL
X <sub>3</sub>	Eosin Y Volume	0.3	0.7	mL

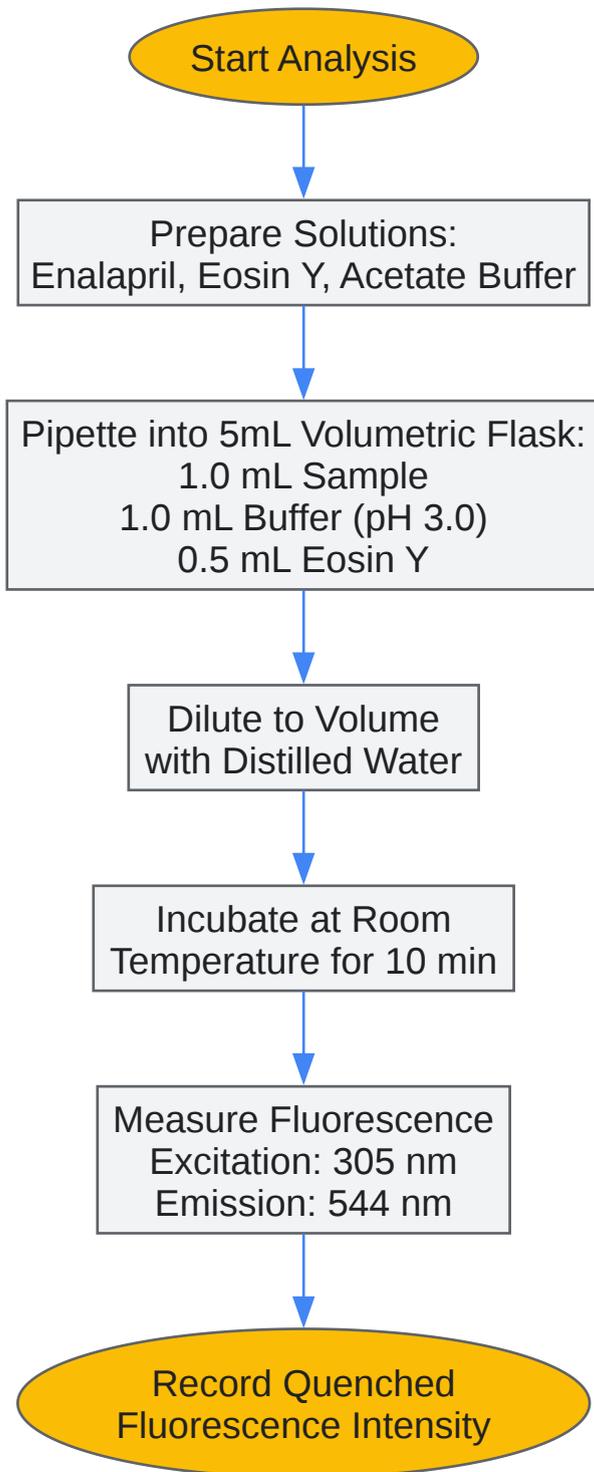
## Detailed Analytical Protocols

### Protocol 1: Green Spectrofluorimetric Method using Eosin Y

This method is based on the quenching of the fluorescence of **Eosin Y** ( $\lambda_{ex}$  305 nm,  $\lambda_{em}$  544 nm) upon forming an ion-associate complex with Enalapril [1].

- **Chemicals and Reagents:** **Enalapril Maleate** reference standard (99.81%), Eosin Y (Acid Red 87,  $\geq 95\%$ ), acetate buffer (0.2 M, pH 3.0), and distilled water.
- **Instrumentation:** Spectrofluorimeter equipped with 1 cm quartz cells, ultrasonic bath, and analytical balance.
- **Preparation of Solutions:**
  - **Stock Enalapril Solution (100  $\mu\text{g}/\text{mL}$ ):** Accurately weigh 10 mg of **Enalapril Maleate** and dissolve in 100 mL of distilled water.
  - **Eosin Y Solution (100  $\mu\text{g}/\text{mL}$ ):** Accurately weigh 10 mg of Eosin Y and dissolve in 100 mL of distilled water.
  - **Acetate Buffer (0.2 M, pH 3.0):** Prepare as per standard procedures.
- **Recommended Optimized Procedure:**

- Pipette **1.0 mL** of the analyte solution (containing 0.05–1.5  $\mu\text{g/mL}$  Enalapril) into a 5-mL volumetric flask.
- Add **1.0 mL** of acetate buffer (pH 3.0) and **0.5 mL** of Eosin Y solution (100  $\mu\text{g/mL}$ ).
- Dilute to the mark with distilled water and mix well.
- Allow the mixture to stand at room temperature for 10 minutes.
- Measure the fluorescence intensity at **544 nm** after excitation at **305 nm**. Perform a blank measurement simultaneously.



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## Protocol 2: Green HPLC-UV Method for Simultaneous Analysis

This method simultaneously quantifies Enalapril, its active metabolite Enalaprilat, and its degradation product Diketopiperazine, using a more sustainable mobile phase [2].

- **Chemicals and Reagents:** **Enalapril Maleate**, Enalaprilat, and Diketopiperazine reference standards, ethanol (HPLC grade), phosphoric acid, and purified water.
- **Instrumentation:** HPLC system with UV detector, C18 column (100 mm × 4.6 mm; 3.5 μm), and data acquisition software.
- **Chromatographic Conditions:**
  - **Column:** C18 (100 mm × 4.6 mm; 3.5 μm)
  - **Mobile Phase:** Ethanol:Phosphate Buffer pH 2.2 (30:70, v/v)
  - **Flow Rate:** 1.0 mL/min
  - **Detection Wavelength:** 215 nm
  - **Injection Volume:** 10 μL
  - **Column Temperature:** 25 °C
- **Preparation of Standards:**
  - Prepare a stock solution containing Enalapril, Enalaprilat, and Diketopiperazine in the mobile phase or a suitable solvent.
  - Dilute serially to obtain working standard solutions in the concentration range of 140–260 μg/mL for Enalapril.
- **Recommended Optimized Procedure:**
  - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  - Inject the blank (mobile phase) to ensure no interfering peaks.
  - Inject the standard solutions and samples.
  - Record the chromatograms and measure the peak areas of the analytes.

## Method Validation Data

The optimized methods were validated according to **ICH guidelines** for the following parameters [1] [2].

Table 2: Summary of Validation Parameters for the Optimized Analytical Methods

Validation Parameter	Spectrofluorimetric Method [1]	HPLC-UV Method [2]
Linearity Range	0.05 - 1.5 μg/mL	140 - 260 μg/mL
Limit of Detection (LOD)	0.0147 μg/mL	Not specified

Validation Parameter	Spectrofluorimetric Method [1]	HPLC-UV Method [2]
Limit of Quantification (LOQ)	0.0445 µg/mL	Not specified
Accuracy (% Recovery)	98.5 - 101.5%	Meets pharmacopoeial standards
Precision (% RSD)	< 1.6%	Meets pharmacopoeial standards
Specificity	Demonstrated for spiked plasma	Resolves Enalapril, Enalaprilat, Diketopiperazine
Greenness Metrics (AGREE)	0.78 (Superior)	0.78 (Improved from 0.57)

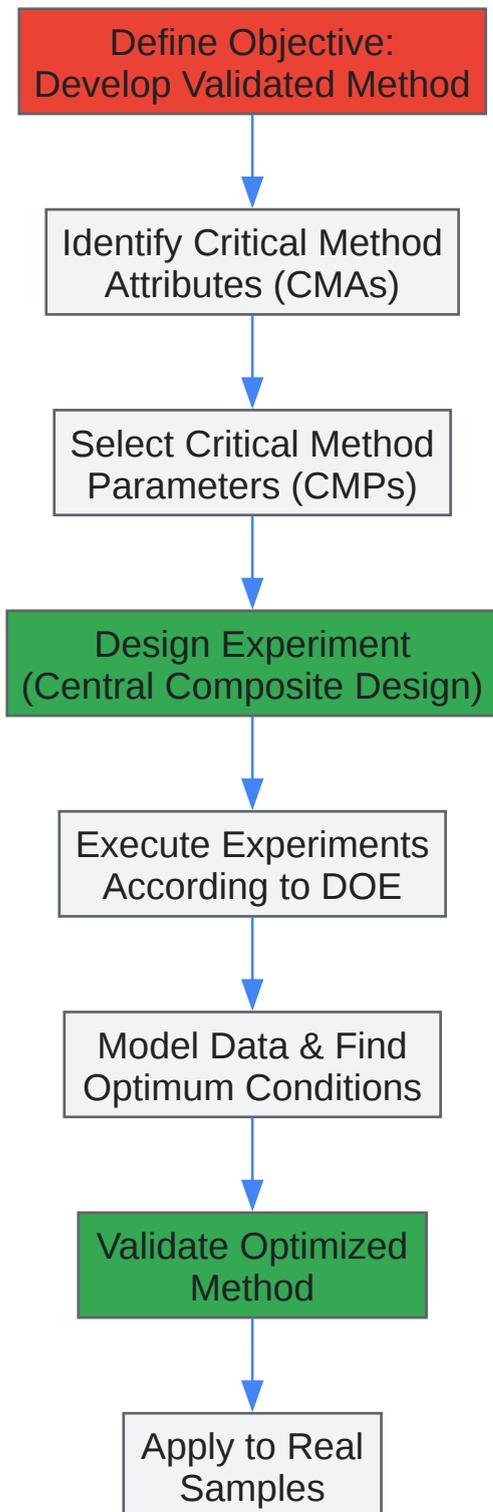
## Application to Real Samples

The validated methods were successfully applied to the analysis of Enalapril in various matrices, demonstrating their practical utility [1].

- **Pharmaceutical Formulations:** Tablets containing **Enalapril Maleate** were analyzed. The results showed excellent agreement with the labeled claim, confirming the method's accuracy and the absence of interference from common excipients.
- **Bioanalytical Samples (Spiked Plasma):** The spectrofluorimetric method was applied to human plasma samples spiked with known concentrations of Enalapril. The method involved a simple protein precipitation step followed by the standard analysis procedure. The high recovery rates and low RSD values confirmed the method's suitability for bioanalytical applications.

## Visual Workflow of the QbD & DOE Process

The overall strategy for method development, from initial definition to final validation, is summarized in the following workflow.



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## Conclusion

The integrated QbD and DOE approach detailed in these application notes provides a robust, efficient, and scientifically sound framework for developing and validating analytical methods for Enalapril. The two presented protocols—a highly sensitive spectrofluorimetric method and a sustainable, stability-indicating HPLC-UV method—offer researchers reliable tools for quality control and bioanalysis. The systematic optimization ensures that the methods are not only statistically validated but also align with the principles of **Green Analytical Chemistry**, reducing environmental impact without compromising analytical performance.

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## References

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